N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core substituted with a 3-chloro-4-methylphenyl group at the terminal amide nitrogen and a 5-(dimethylamino)pyridazinyl moiety at the piperazine ring.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O/c1-13-4-5-14(10-16(13)19)21-18(26)25-8-6-24(7-9-25)17-11-15(23(2)3)12-20-22-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOMIUKRMBMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridazinyl group, and the attachment of the carboxamide moiety. Common reagents used in these reactions may include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction may involve the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigating its potential use in treating diseases or conditions.
Industry: As a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features can be compared to related piperazine-carboxamides with variations in aromatic substituents and heterocyclic moieties (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Piperazine-Carboxamide Derivatives
Pharmacological and Physicochemical Insights
- Substituent Electronic Effects : The 3-chloro-4-methylphenyl group in the target compound confers moderate lipophilicity, which may enhance membrane permeability compared to fluorine-substituted analogs (e.g., ). Chlorine’s electron-withdrawing nature could stabilize interactions with hydrophobic enzyme pockets, as seen in FAAH inhibitors like PKM-833 .
- Heterocyclic Moieties: Replacing the pyridazinyl group with morpholine (e.g., ) or chroman (e.g., PKM-833) alters solubility and target engagement. Morpholine’s oxygen atom improves aqueous solubility, whereas dimethylamino groups may facilitate hydrogen bonding in active sites.
- The trifluoromethyl-substituted analog () suggests that halogenated aromatic systems enhance metabolic stability and target affinity.
Biological Activity
N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H22ClN5O
- Molecular Weight : 353.85 g/mol
- CAS Number : 1448129-10-9
This compound features a piperazine ring, a pyridazine moiety, and a chloro-substituted aromatic group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the construction of the desired molecular framework while preserving functional group integrity. The synthetic pathway often includes:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the pyridazine moiety via nucleophilic substitution or condensation reactions.
- Functionalization with chloro and dimethylamino groups to enhance biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that compounds with similar structures exhibit a range of activities, including:
- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.
- Anticancer Activity : Targeting cancer cell proliferation and survival pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed promising antimicrobial effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research has highlighted that compounds containing piperazine and pyridazine rings can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives were tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1/COX-2), which are critical in inflammatory processes .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
